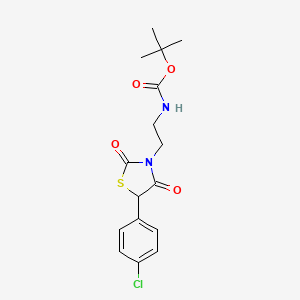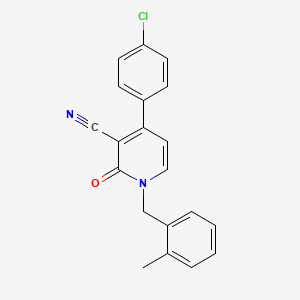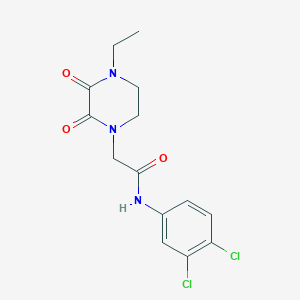
3-(Difluoromethyl)-1-((3,4-difluorophenyl)sulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-1-((3,4-difluorophenyl)sulfonyl)azetidine, also known as DFDMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. DFDMA is a small molecule that belongs to the azetidine family of compounds and has a unique chemical structure that makes it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-1-((3,4-difluorophenyl)sulfonyl)azetidine is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. This compound has been shown to interact with the active site of carbonic anhydrase, a zinc-containing enzyme that plays a critical role in various physiological processes, including acid-base balance and ion transport. This compound has also been shown to inhibit acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, the disruption of cellular processes, and the induction of apoptosis. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrases and acetylcholinesterase, which play critical roles in various physiological processes. This compound has also been shown to induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Difluoromethyl)-1-((3,4-difluorophenyl)sulfonyl)azetidine in lab experiments include its potent inhibitory activity against various enzymes, its unique chemical structure, and its potential applications in various research fields. However, the limitations of using this compound in lab experiments include its complex synthesis process, its potential toxicity, and its limited availability.
Orientations Futures
There are several future directions for research involving 3-(Difluoromethyl)-1-((3,4-difluorophenyl)sulfonyl)azetidine, including the development of more efficient synthesis methods, the identification of new applications in medicinal chemistry and material science, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound is a promising compound that has the potential to make significant contributions to various research fields.
Méthodes De Synthèse
The synthesis of 3-(Difluoromethyl)-1-((3,4-difluorophenyl)sulfonyl)azetidine involves several steps, including the reaction of 3,4-difluorophenylsulfonyl chloride with difluoromethylamine, followed by the addition of sodium hydride and azetidine. The final product is obtained after several purification steps, including column chromatography and recrystallization. The synthesis of this compound is a complex process that requires a high level of expertise in organic synthesis.
Applications De Recherche Scientifique
3-(Difluoromethyl)-1-((3,4-difluorophenyl)sulfonyl)azetidine has been extensively studied for its potential applications in various research fields. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrases and acetylcholinesterase. In material science, this compound has been used as a building block for the synthesis of various polymers and dendrimers. In organic synthesis, this compound has been used as a reagent for the preparation of various functionalized compounds.
Propriétés
IUPAC Name |
3-(difluoromethyl)-1-(3,4-difluorophenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2S/c11-8-2-1-7(3-9(8)12)18(16,17)15-4-6(5-15)10(13)14/h1-3,6,10H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGBUQZXJGKPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2494516.png)
![N-cyclopentyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2494517.png)
![2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2494519.png)
![7-Bromo-2-(2-hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494520.png)
![7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one](/img/structure/B2494522.png)

![(E)-1-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2494528.png)
![7-(3,4-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2494529.png)

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2494531.png)
![3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2494532.png)

![2-Ethyl-5-((3-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494536.png)
